N-(1H-indazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(1H-indazol-5-yl)-2-phenylacetamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be followed by the acylation of the indazole with phenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of N-(1H-indazol-5-yl)-2-phenylacetamide may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of transition metal catalysts and solvent-free conditions to minimize byproducts and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the phenylacetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a probe for studying biological processes involving indazole derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-hydroxypropenamides bearing indazole moieties: These compounds have shown potent inhibitory activity against histone deacetylases (HDACs) and have been studied for their anticancer properties.
Indazole derivatives: Other indazole derivatives have been explored for their anti-inflammatory, antimicrobial, and antihypertensive activities.
Uniqueness
N-(1H-indazol-5-yl)-2-phenylacetamide stands out due to its specific structure, which allows it to interact with a unique set of molecular targets. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O/c19-15(8-11-4-2-1-3-5-11)17-13-6-7-14-12(9-13)10-16-18-14/h1-7,9-10H,8H2,(H,16,18)(H,17,19) |
InChI Key |
IFPFXTMONMIJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3 |
solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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